molecular formula C20H22BrN3O2S2 B2640653 N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260622-99-8

N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2640653
CAS No.: 1260622-99-8
M. Wt: 480.44
InChI Key: OMHLBUZDVONDHP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a 4-bromo-2-methylphenyl acetamide group and a 3-(3-methylbutyl) side chain. The bromophenyl substituent may facilitate halogen bonding interactions, while the branched alkyl chain (3-methylbutyl) likely improves lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S2/c1-12(2)6-8-24-19(26)18-16(7-9-27-18)23-20(24)28-11-17(25)22-15-5-4-14(21)10-13(15)3/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHLBUZDVONDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is an organic compound with potential biological activities due to its unique structural features. This compound contains a bromo-substituted aromatic ring, a thieno[3,2-d]pyrimidine moiety, and an acetamide functional group, which may contribute to its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈BrN₃O₂S. Its structure can be broken down into several key components:

  • Bromo-substituted aromatic ring : Enhances lipophilicity and potential receptor interactions.
  • Thieno[3,2-d]pyrimidine core : Known for various biological activities including antimicrobial and anticancer effects.
  • Acetamide group : Often involved in hydrogen bonding and can influence the compound's solubility and permeability.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the thieno[3,2-d]pyrimidine structure suggests potential activity against various diseases, particularly in cancer therapy and infectious diseases.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing thieno-pyrimidine frameworks have shown effectiveness against bacterial strains.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Thieno[3,2-d]pyrimidine Derivative 1Antimicrobial
Thieno[3,2-d]pyrimidine Derivative 2Anticancer
Similar Acetamide CompoundsEnzyme Inhibition

Case Studies

  • Case Study on Anticancer Activity :
    • A study investigated the effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds induced significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
  • Case Study on Antimicrobial Effects :
    • In another research project, a series of thieno-pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The compound shares structural homology with several acetamide-functionalized thieno-pyrimidinones, differing primarily in substituents:

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Calculated logP* Reference
Target Compound Thieno[3,2-d]pyrimidinone 4-bromo-2-methylphenyl, 3-(3-methylbutyl) ~504.44 ~4.2
N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidinone 2-bromophenyl, 3-ethyl, 5,6-dimethyl 455.35 ~3.5
N-(2-Bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Hexahydrobenzothieno[2,3-d]pyrimidinone 2-bromo-4-methylphenyl, 3-ethyl ~493.39 ~3.8
N-(4-Bromophenyl)-2-[(3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[3,2-d]pyrimidinone 4-bromophenyl, 3-methyl, 7-phenyl 486.40 ~4.0

*logP calculated using fragment-based methods (e.g., Wildman-Crippen).

Key Observations :

  • Halogen Effects: The 4-bromo-2-methylphenyl group in the target compound offers stronger halogen bonding compared to 2-bromophenyl () or non-brominated analogs .
  • Alkyl Chain Impact : The 3-methylbutyl chain increases logP by ~0.2–0.7 units relative to ethyl or methyl substituents, suggesting enhanced membrane permeability .

Physicochemical and Crystallographic Properties

Bond Length and Crystallography

Crystallographic data for analogous compounds () reveal:

  • Acetamide Region: C1–C2 bond lengths (~1.50–1.53 Å) and N1–C2 (~1.30–1.35 Å) are consistent across derivatives. Minor variations arise from steric effects of bulky substituents (e.g., 3-methylbutyl in the target compound) .
  • Dihedral Angles : In N-(4-bromophenyl)acetamide derivatives, dihedral angles between aromatic rings range from 40° to 86°, influenced by substituent bulk . The target compound’s 3-methylbutyl group may further distort angles, altering crystal packing.
Solubility and Stability
  • The target compound’s higher logP (~4.2) suggests poor aqueous solubility, typical of brominated thieno-pyrimidinones.

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